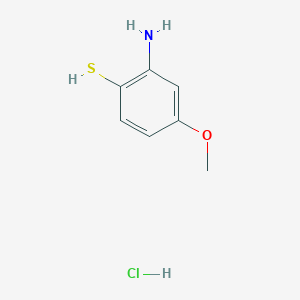

2-Amino-4-methoxybenzene-1-thiol hydrochloride

Description

Historical Context and Evolution of Substituted Thiophenols in Organic Synthesis

The journey of substituted thiophenols in organic synthesis has been marked by the development of various synthetic methodologies over the past century. Early methods for the preparation of thiophenols were often harsh and lacked general applicability. A significant step forward was the Leuckart thiophenol reaction, first reported by Rudolf Leuckart in 1890. wikipedia.org This reaction involves the decomposition of a diazoxanthate to yield the corresponding aryl xanthate, which can then be hydrolyzed to the aryl thiol. wikipedia.org

Later, in the 1920s and 1930s, the Freudenberg-Schönberg thiophenol synthesis provided another important route. chem-station.com This method allows for the conversion of phenols into thiophenols through the thermal rearrangement of their corresponding thiocarbamates or thiocarbonates, followed by hydrolysis. chem-station.comchem-station.com

The modern era of organic synthesis has seen the advent of more sophisticated and versatile methods for preparing substituted thiophenols. These include copper-catalyzed couplings of aryl iodides with a sulfur source and various other transition-metal-catalyzed C-S bond-forming reactions. organic-chemistry.org These newer methods offer greater functional group tolerance and milder reaction conditions, expanding the accessibility and utility of a diverse range of substituted thiophenols for synthetic chemists. organic-chemistry.org

Significance of Amino and Methoxy (B1213986) Moieties in Aromatic Ring Systems

The presence of amino (-NH2) and methoxy (-OCH3) groups on an aromatic ring, as seen in 2-Amino-4-methoxybenzene-1-thiol hydrochloride, imparts distinct electronic and steric properties to the molecule. Both the amino and methoxy groups are strong electron-donating groups through resonance (mesomeric effect). mdpi.comresearchgate.netyoutube.com The lone pair of electrons on the nitrogen of the amino group and the oxygen of the methoxy group can be delocalized into the π-system of the benzene (B151609) ring. rsc.org

This electron donation has several important consequences:

Increased Nucleophilicity: The increased electron density in the aromatic ring makes it more susceptible to electrophilic aromatic substitution reactions.

Directing Effects: Both the amino and methoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves on the aromatic ring. youtube.com In this compound, these groups are positioned to activate specific sites on the ring, influencing its reactivity in synthetic transformations.

Modulation of Thiol Reactivity: The electronic nature of the substituents can influence the acidity and nucleophilicity of the thiol group, thereby modulating its reactivity in various chemical reactions.

The primary amino group is a particularly strong electron-donating group. mdpi.comresearchgate.net The methoxy group, while also a strong activator, has its electron-donating ability slightly moderated by the inductive effect of the electronegative oxygen atom. youtube.com The combined presence of these two groups in a specific orientation on the benzene ring provides a unique electronic environment that can be exploited in targeted organic synthesis.

Definitional Scope and Academic Research Relevance of this compound

This compound is a salt of the corresponding aminothiophenol. The hydrochloride form enhances the stability and solubility of the compound in polar solvents. Its chemical structure consists of a benzene ring substituted with a thiol group, an amino group, and a methoxy group at positions 1, 2, and 4, respectively.

| Property | Value |

|---|---|

| Molecular Formula | C7H10ClNOS |

| Molecular Weight | 191.68 g/mol |

| CAS Number | 4274-41-3 |

The academic research relevance of this compound lies primarily in its utility as a precursor for the synthesis of various heterocyclic systems and other complex organic molecules. Its trifunctional nature (thiol, amine, and substituted aromatic ring) allows it to participate in a variety of cyclization and condensation reactions.

Detailed Research Findings

Recent research has demonstrated the application of 2-Amino-4-methoxybenzene-1-thiol and its hydrochloride salt in several areas of chemical synthesis:

Synthesis of Benzothiazoles: 2-Aminothiophenols are key starting materials for the synthesis of 2-substituted benzothiazoles, a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticonvulsant properties. nih.govmdpi.com The reaction of 2-Amino-4-methoxybenzene-1-thiol with various electrophiles can lead to the formation of methoxy-substituted benzothiazoles.

Synthesis of Benzothiazepines: This compound has been utilized in the synthesis of substituted benzothiazepine (B8601423) derivatives. For instance, it has been reacted with 2-benzylidene-1,3-indanedione to produce novel benzothiazepine analogs, which are of interest for their potential medicinal applications.

Fluorescent Nucleoside Analogues: In the field of bioorganic chemistry, 4-methoxy-2-aminothiophenol has been used in the synthesis of fluorescent nucleoside analogues. These modified nucleosides can be incorporated into DNA or RNA and used as probes to study nucleic acid structure and function.

Potential Adrenergic β-Blocking Activity: The compound is also used as a reagent in the synthesis of derivatives with potential adrenergic β-blocking activity, highlighting its relevance in medicinal chemistry research.

The strategic placement of the amino, methoxy, and thiol groups on the aromatic ring makes this compound a valuable and versatile tool for the construction of complex and biologically relevant molecules in academic and industrial research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-4-methoxybenzenethiol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS.ClH/c1-9-5-2-3-7(10)6(8)4-5;/h2-4,10H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHFUHQVIHNIMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4274-41-3 | |

| Record name | 2-amino-4-methoxybenzene-1-thiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Pathways of 2 Amino 4 Methoxybenzene 1 Thiol Hydrochloride

Nucleophilic Character of the Thiol Moiety

The thiol group (-SH) is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). The sulfur atom's large size, high polarizability, and the presence of lone pair electrons contribute to its strong nucleophilic character. This inherent reactivity allows it to participate in a range of addition and substitution reactions.

Additions to Unsaturated Systems (e.g., Michael Addition)

The thiol group of 2-Amino-4-methoxybenzene-1-thiol readily participates in conjugate additions to α,β-unsaturated carbonyl compounds, a reaction commonly known as the thia-Michael addition. masterorganicchemistry.comnih.gov The reaction is typically initiated by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the Michael acceptor. wikipedia.org

The general mechanism proceeds in three steps:

Deprotonation: A base removes the acidic proton from the thiol, generating a reactive thiolate anion.

Nucleophilic Attack: The thiolate attacks the electron-deficient β-carbon of the α,β-unsaturated system, breaking the C=C π-bond and forming a new C-S bond. This creates an enolate intermediate. wikipedia.org

Protonation: The enolate intermediate is protonated by the conjugate acid of the base or another proton source in the medium to yield the final adduct. masterorganicchemistry.com

This reaction is highly efficient for forming carbon-sulfur bonds under mild conditions. Catalysts for this reaction can be Brønsted bases (like triethylamine) or Lewis bases such as phosphines. nih.gov

Table 1: Examples of Michael Acceptors for Thiol Addition This table is interactive and can be sorted by clicking on the headers.

| Michael Acceptor Class | Specific Example | Resulting Adduct Structure |

|---|---|---|

| α,β-Unsaturated Ketones | Methyl vinyl ketone | 4-(2-amino-4-methoxyphenylthio)butan-2-one |

| α,β-Unsaturated Esters | Ethyl acrylate | Ethyl 3-(2-amino-4-methoxyphenylthio)propanoate |

| α,β-Unsaturated Nitriles | Acrylonitrile | 3-(2-amino-4-methoxyphenylthio)propanenitrile |

| Maleimides | N-Ethylmaleimide | 3-(2-amino-4-methoxyphenylthio)-1-ethylpyrrolidine-2,5-dione |

| Vinyl Sulfones | Phenyl vinyl sulfone | 1-methoxy-4-((2-(phenylsulfonyl)ethyl)thio)-2-aminobenzene |

Alkylation and Acylation Reactions at Sulfur

The nucleophilic sulfur atom of 2-Amino-4-methoxybenzene-1-thiol can be readily alkylated and acylated.

S-Alkylation: This reaction involves the nucleophilic substitution of a leaving group on an alkyl electrophile by the thiolate anion. The process typically follows an SN2 mechanism. youtube.com Strong bases are used to deprotonate the thiol, forming the thiolate, which then attacks the alkyl halide (or other alkylating agent) to form a thioether. nih.govnih.govcreative-proteomics.com This method is a convenient way to produce sulfides. youtube.com

S-Acylation: This reaction leads to the formation of a thioester. The thiol group attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). The reaction proceeds via a nucleophilic acyl substitution mechanism. S-acylation is a key post-translational modification in proteins, where it is often reversible. nih.govnih.govfrontiersin.orgfrontiersin.org

Table 2: Common Reagents for S-Alkylation and S-Acylation This table is interactive and can be sorted by clicking on the headers.

| Reaction Type | Reagent Class | Specific Example | Product Type |

|---|---|---|---|

| S-Alkylation | Alkyl Halides | Methyl iodide | Methyl thioether |

| S-Alkylation | Alkyl Sulfonates | Ethyl tosylate | Ethyl thioether |

| S-Acylation | Acyl Chlorides | Acetyl chloride | Acetyl thioester |

| S-Acylation | Acid Anhydrides | Acetic anhydride | Acetyl thioester |

Disulfide Formation and Thiol-Disulfide Exchange Dynamics

The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide bond. This can occur via reaction with another thiol molecule (to form a symmetrical disulfide) or with a different disulfide (in an exchange reaction).

Disulfide Formation: Mild oxidizing agents can convert two molecules of 2-Amino-4-methoxybenzene-1-thiol into the corresponding disulfide, 1,2-bis(2-amino-4-methoxyphenyl) disulfide. This process involves the formal loss of two protons and two electrons from the two thiol groups.

Thiol-Disulfide Exchange: This is a crucial reaction in biochemistry, particularly in protein folding. nih.gov The mechanism involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond. nih.gov This proceeds through an SN2-type mechanism, featuring a transient trisulfide-like transition state. nih.govacs.org The reaction results in the formation of a new disulfide and a new thiol. This process can be initiated by various physical means, including electric current. urfu.ruresearchgate.net

Table 3: Reagents and Conditions for Disulfide Formation This table is interactive and can be sorted by clicking on the headers.

| Method | Reagent/Condition | Description |

|---|---|---|

| Air Oxidation | O₂, often with a metal catalyst (e.g., Cu²⁺) | A common and mild method for forming symmetrical disulfides. |

| Iodine Oxidation | Iodine (I₂) | A rapid and quantitative method for thiol oxidation. |

| Peroxide Oxidation | Hydrogen peroxide (H₂O₂) | An effective oxidant, though conditions may need control to avoid over-oxidation. |

| Thiol-Disulfide Exchange | An existing disulfide (R'-S-S-R') | An equilibrium process where a new disulfide is formed. |

Reactivity of the Amino Group

The primary aromatic amino group (-NH2) of 2-Amino-4-methoxybenzene-1-thiol is also a key reactive center. Although its nucleophilicity is reduced in the hydrochloride salt form, it can be readily deprotonated by a base to participate in various reactions.

Amidation and Sulfonamidation Reactions

Amidation: The amino group can react with carboxylic acids or their derivatives (acyl chlorides, anhydrides) to form amide bonds. When reacting directly with a carboxylic acid, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is typically required to activate the carboxyl group. This is a fundamental reaction in peptide synthesis.

Sulfonamidation: Reaction of the amino group with a sulfonyl chloride (R-SO₂Cl) in the presence of a base (like pyridine) yields a sulfonamide. nih.govorganic-chemistry.org This reaction is a standard method for synthesizing sulfonamides, which are an important class of compounds in medicinal chemistry. nih.govprinceton.edu The synthesis of sulfonamides can also be achieved from sulfinate salts and anilines. researchgate.net Modern methods also allow for deaminative sulfonylation of anilines via in situ generated diazonium salts. acs.org

Table 4: Reagents for Amidation and Sulfonamidation This table is interactive and can be sorted by clicking on the headers.

| Reaction Type | Reagent Class | Specific Example | Product Type |

|---|---|---|---|

| Amidation | Acyl Chlorides | Benzoyl chloride | N-(5-methoxy-2-mercaptophenyl)benzamide |

| Amidation | Carboxylic Acids (+ coupling agent) | Acetic acid + EDC | N-(5-methoxy-2-mercaptophenyl)acetamide |

| Sulfonamidation | Sulfonyl Chlorides | p-Toluenesulfonyl chloride | N-(5-methoxy-2-mercaptophenyl)-4-methylbenzenesulfonamide |

| Sulfonamidation | Sulfonyl Anhydrides | Trifluoromethanesulfonic anhydride | N-(5-methoxy-2-mercaptophenyl)trifluoromethanesulfonamide |

Condensation Reactions for Imine and Schiff Base Formation

The primary amino group undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. The reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then undergoes dehydration (elimination of a water molecule) to form the C=N double bond of the imine.

This reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed, for instance, by using a Dean-Stark apparatus or a dehydrating agent. For aminothiophenols like the title compound, the initially formed imine can undergo a subsequent intramolecular cyclization. The nucleophilic thiol group can attack the imine carbon, leading to the formation of a benzothiazoline ring system, which can then be oxidized to a substituted benzothiazole (B30560).

Table 5: Carbonyl Compounds for Imine Formation This table is interactive and can be sorted by clicking on the headers.

| Carbonyl Compound Class | Specific Example | Product Type |

|---|---|---|

| Aliphatic Aldehydes | Acetaldehyde | N-(ethylidene)-5-methoxy-2-mercaptoaniline |

| Aromatic Aldehydes | Benzaldehyde | N-(benzylidene)-5-methoxy-2-mercaptoaniline |

| Aliphatic Ketones | Acetone | N-(propan-2-ylidene)-5-methoxy-2-mercaptoaniline |

| Aromatic Ketones | Acetophenone | N-(1-phenylethylidene)-5-methoxy-2-mercaptoaniline |

Diazotization and Subsequent Transformations (e.g., Sandmeyer reactions)

The primary amino group (-NH2) at the C2 position of 2-Amino-4-methoxybenzene-1-thiol hydrochloride is readily converted into a diazonium salt. This transformation, known as diazotization, typically involves treating the compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). The resulting diazonium salt, 4-methoxy-2-mercaptobenzenediazonium chloride, is a highly valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as nitrogen gas, N₂). masterorganicchemistry.com

This instability allows the diazonium salt to undergo a variety of subsequent transformations, most notably the Sandmeyer reactions. wikipedia.org The Sandmeyer reaction provides a reliable method for replacing the diazonium group with a range of nucleophiles, particularly halides and cyanides, using a copper(I) salt as a catalyst or reagent. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Key Sandmeyer reactions applicable to the diazonium salt of this compound include:

Chlorination: Treatment with copper(I) chloride (CuCl) yields 1-chloro-4-methoxy-2-mercaptobenzene.

Bromination: Reaction with copper(I) bromide (CuBr) produces 1-bromo-4-methoxy-2-mercaptobenzene.

Cyanation: Using copper(I) cyanide (CuCN) introduces a nitrile group, forming 4-methoxy-2-mercaptobenzonitrile.

These transformations are synthetically significant as they allow for the introduction of functional groups onto the aromatic ring in patterns that are not achievable through direct electrophilic substitution. organic-chemistry.org

| Reaction | Reagent | Expected Product |

| Diazotization | NaNO₂, HCl | 4-methoxy-2-mercaptobenzenediazonium chloride |

| Sandmeyer Chlorination | CuCl | 1-chloro-4-methoxy-2-mercaptobenzene |

| Sandmeyer Bromination | CuBr | 1-bromo-4-methoxy-2-mercaptobenzene |

| Sandmeyer Cyanation | CuCN | 4-methoxy-2-mercaptobenzonitrile |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating substituents. The outcome of such reactions is governed by the cumulative directing effects and the relative activating strength of the thiol, amino, and methoxy (B1213986) groups.

All three substituents—thiol (-SH), amino (-NH₂), and methoxy (-OCH₃)—are activating and ortho-, para-directing groups. libretexts.orglibretexts.org They increase the electron density of the benzene ring through resonance effects, making it more nucleophilic and thus more reactive towards electrophiles. youtube.com The lone pairs of electrons on the sulfur, nitrogen, and oxygen atoms can be delocalized into the ring, stabilizing the carbocation intermediate (arenium ion) formed during the substitution, particularly when the electrophile attacks the ortho or para positions. libretexts.orglibretexts.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Effect |

| Amino (-NH₂) | Weakly withdrawing | Strongly donating | Strongly Activating | Ortho, Para |

| Methoxy (-OCH₃) | Weakly withdrawing | Strongly donating | Strongly Activating | Ortho, Para |

| Thiol (-SH) | Weakly withdrawing | Moderately donating | Activating | Ortho, Para |

The regioselectivity of an incoming electrophile is determined by the positions most strongly activated by these groups. The available positions for substitution on the ring are C3, C5, and C6.

Position C3: This position is ortho to both the amino (C2) and methoxy (C4) groups. However, it is subject to significant steric hindrance from these adjacent groups.

Position C5: This position is para to the strongly activating amino group and ortho to the strongly activating methoxy group. This convergence of directing effects makes C5 the most electronically enriched and sterically accessible site for electrophilic attack.

Position C6: This position is ortho to the thiol group but meta to both the amino and methoxy groups, making it the least activated site.

Therefore, electrophilic aromatic substitution reactions on this compound are expected to show high regioselectivity for the C5 position.

Based on the directing effects discussed above, specific electrophilic substitution reactions are predicted to yield the following products:

Halogenation: In the presence of a Lewis acid catalyst, reaction with halogens like bromine (Br₂) or chlorine (Cl₂) is expected to result in the selective formation of the 5-halo derivative (e.g., 2-Amino-5-bromo-4-methoxybenzene-1-thiol).

Nitration: Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would introduce a nitro (-NO₂) group at the C5 position. However, the reaction conditions must be carefully controlled. The strong acidity can protonate the amino group to form an ammonium (B1175870) (-NH₃⁺) ion, which is a deactivating, meta-directing group. Furthermore, the thiol group is susceptible to oxidation by nitric acid. smolecule.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would lead to the introduction of a sulfonic acid (-SO₃H) group, predominantly at the C5 position. Similar to nitration, the highly acidic conditions can protonate the amino group, potentially altering the expected outcome.

Oxidative and Reductive Transformations of the Aromatic System

The functional groups on this compound are susceptible to various oxidative and reductive conditions.

The thiol group is the most easily oxidized functionality in the molecule. smolecule.com Depending on the oxidizing agent and reaction conditions, it can be converted into several different oxidation states:

Disulfide Formation: Mild oxidizing agents, such as air, iodine (I₂), or hydrogen peroxide (H₂O₂), can induce the coupling of two thiol molecules to form a disulfide, bis(2-amino-4-methoxyphenyl) disulfide.

Sulfonic Acid Formation: Stronger oxidizing agents, like potassium permanganate (KMnO₄) or excess hydrogen peroxide, can oxidize the thiol group completely to a sulfonic acid (-SO₃H), yielding 2-amino-4-methoxybenzenesulfonic acid.

The aromatic ring itself is relatively resistant to reduction. Catalytic hydrogenation under forcing conditions (high pressure and temperature) could potentially reduce the benzene ring to a cyclohexane derivative, but this is a difficult transformation that would likely be accompanied by other reactions, such as desulfurization. The amino and methoxy groups are generally stable under these conditions.

Cross-Coupling Reactions Involving the Compound

The presence of the thiol group makes this compound a suitable substrate for various cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

The thiol group can participate directly in C-S cross-coupling reactions to form aryl sulfides. In these reactions, the thiol acts as a nucleophile that couples with an aryl halide or triflate, typically in the presence of a transition metal catalyst, such as palladium or copper. nih.gov A common example is the Buchwald-Hartwig-type C-S coupling, where an aryl thiol is reacted with an aryl bromide or iodide using a palladium catalyst and a suitable ligand.

For instance, reacting 2-Amino-4-methoxybenzene-1-thiol with an aryl halide (Ar-X) under palladium catalysis would yield a diaryl sulfide (B99878), 2-amino-4-methoxyphenyl aryl sulfide. This reaction provides a direct route to complex sulfide structures which are prevalent in pharmaceuticals and material science.

Other Metal-Mediated Transformations

While the primary metal-mediated transformations of this compound and related aminothiophenols lead to the formation of benzothiazoles, other metal-catalyzed reactions have been explored for this class of compounds. These transformations often leverage the reactivity of the amino and thiol groups to construct more complex molecular architectures.

One significant area of investigation is the use of palladium and copper catalysts to facilitate cross-coupling reactions. Although specific examples involving this compound are not extensively documented, the general reactivity of aminothiophenols suggests potential for participation in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. In these reactions, the thiol or amino group, or the aromatic ring itself, could be functionalized.

Copper-catalyzed reactions are particularly prevalent for the synthesis of sulfur-containing heterocycles. For instance, the copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. Mechanistic studies of these reactions suggest the formation of a sulfilimine intermediate followed by intramolecular cyclization, a process facilitated by copper coordination.

The following table summarizes representative metal-mediated transformations involving aminothiophenols, which are analogous to the expected reactivity of this compound.

| Catalyst | Reactants | Product Type | Reference |

| Cu(OAc)₂ | 2-Aminobenzenethiol, Nitrile | 2-Substituted Benzothiazole | Organic Letters, 2013, 15, 1598-1601 |

| CuCl | o-Iodoanilines, Isocyanide, K₂S | Benzothiazolethione | Organic Letters, 2015, 17, 34-37 organic-chemistry.org |

| Ru(III) | 2-Aminothiophenol (B119425), Aldehyde | 2-Substituted Benzothiazole | Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol |

| Ag₂O | 2-Aminothiophenol, Aldehyde | 2-Substituted Benzothiazole | Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol mdpi.com |

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for transformations involving this compound is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound. Mechanistic studies for the broader class of 2-aminothiophenols have provided valuable insights into the pathways of key reactions, such as the formation of benzothiazoles.

Detailed kinetic studies specifically on reactions of this compound are not extensively reported in the scientific literature. However, kinetic investigations of analogous reactions provide a framework for understanding the factors that influence reaction rates and for identifying the rate-determining steps.

For the formation of benzothiazoles from 2-aminothiophenols and aldehydes, the reaction generally proceeds through a multi-step mechanism. The initial step is typically the rapid and reversible formation of a Schiff base intermediate from the condensation of the amino group with the aldehyde. The subsequent intramolecular cyclization, involving the nucleophilic attack of the thiol group on the imine carbon, is often the rate-determining step. The final step is a rapid oxidation to afford the aromatic benzothiazole ring.

A study on the kinetics of oxidation of pre-formed benzothiazole derivatives by chloramine-T in an acidic medium revealed a first-order dependence on the concentration of both the benzothiazole and the oxidant, and an inverse fractional order dependence on the hydrogen ion concentration. While this study does not pertain to the formation of the benzothiazole ring itself, it provides insight into the subsequent reactivity of the formed heterocycle.

The following table outlines the general steps in the formation of benzothiazoles and the likely rate-determining step based on studies of related compounds.

| Step | Description | Kinetic Profile |

| 1 | Formation of Schiff base | Fast and reversible |

| 2 | Intramolecular cyclization | Slow, often rate-determining |

| 3 | Oxidation | Fast |

The identification and characterization of reaction intermediates are paramount for confirming proposed mechanistic pathways. In the context of reactions involving this compound, the direct observation of intermediates is challenging due to their often transient nature.

In the synthesis of benzothiazoles, the key intermediates are the aforementioned Schiff base and the subsequent cyclized, non-aromatic thiazoline derivative. These intermediates are typically not isolated but are inferred from the final product structure and mechanistic reasoning. Spectroscopic techniques such as NMR and mass spectrometry can be employed to detect and characterize such intermediates under specific reaction conditions. For example, in the synthesis of certain benzothiazole analogues, the intermediate 2-(chloromethyl)-benzo[d]-thiazole has been characterized by proton NMR and mass spectrometry. jyoungpharm.org

The prompt mentions Meisenheimer complexes as potential intermediates in Nucleophilic Aromatic Substitution (SNAr) reactions. A Meisenheimer complex is a stable adduct formed between an electron-rich nucleophile and an electron-deficient aromatic ring. wikipedia.org For a compound like this compound to be involved in the formation of a Meisenheimer complex, it would typically act as the nucleophile attacking an electron-poor aromatic system. While SNAr reactions are a fundamental class of reactions in organic chemistry, there is no specific evidence in the reviewed literature to suggest the formation or isolation of Meisenheimer complexes directly involving this compound as the nucleophile. The stability of such a complex would depend on the nature of the electron-deficient aromatic substrate. Recent research has also suggested that some SNAr reactions may proceed through a concerted pathway rather than via a distinct Meisenheimer intermediate. researchgate.netnih.govbris.ac.uk

Applications of 2 Amino 4 Methoxybenzene 1 Thiol Hydrochloride As a Building Block in Organic Synthesis

Heterocyclic Compound Synthesis

The strategic placement of the amino and thiol groups on the aromatic ring makes 2-Amino-4-methoxybenzene-1-thiol hydrochloride an ideal substrate for synthesizing fused heterocyclic systems. The electron-donating methoxy (B1213986) group can also influence the reactivity of the aromatic ring and the properties of the resulting products.

The most prominent application of 2-Amino-4-methoxybenzene-1-thiol and its parent compound, 2-aminothiophenol (B119425), is in the synthesis of the benzothiazole (B30560) scaffold. mdpi.comnih.gov Benzothiazoles are a privileged class of heterocycles found in numerous biologically active compounds and functional materials. The general and highly efficient method for their synthesis involves the condensation of the aminothiophenol with a variety of carbonyl-containing compounds. mdpi.com

The reaction with carboxylic acids, acyl chlorides, or anhydrides leads to the formation of 2-substituted benzothiazoles. mdpi.comnih.gov This condensation is often promoted by dehydrating agents or catalysts. Similarly, reaction with aldehydes followed by an oxidative cyclization step yields 2-aryl or 2-alkylbenzothiazoles. mdpi.com A range of catalysts, including metal-based catalysts, iodine, and green catalysts like deep eutectic solvents, have been employed to facilitate these transformations under various conditions, including conventional heating, microwave irradiation, and solvent-free reactions. mdpi.comresearchgate.net The reaction can also be carried out with nitriles to afford 2-substituted benzothiazoles. researchgate.net

Below is a table summarizing common methods for the synthesis of 6-methoxybenzothiazoles starting from 2-Amino-4-methoxybenzene-1-thiol.

| Co-reactant | Product Type | Typical Conditions |

| Aldehyd (R-CHO) | 2-Substituted Benzothiazole | Oxidant (e.g., O₂, H₂O₂), Catalyst (e.g., HCl, ZnO NPs, Ag₂O), Room Temp or Heat |

| Carboxylic Acid (R-COOH) | 2-Substituted Benzothiazole | Dehydrating agent (e.g., PPA, MsOH/SiO₂), Heat or Microwave |

| Acyl Chloride (R-COCl) | 2-Substituted Benzothiazole | Base, Room Temperature |

| Nitrile (R-CN) | 2-Substituted Benzothiazole | Catalyst (e.g., Cu(II)), Heat |

| β-Ketoester | 2-Substituted Benzothiazole | Brønsted acid catalyst, Heat |

This table presents generalized reaction conditions based on syntheses with 2-aminothiophenols.

While 2-Amino-4-methoxybenzene-1-thiol is not a direct precursor for the construction of a simple pyrimidine (B1678525) ring through common condensation methods, it is instrumental in synthesizing fused pyrimidine systems. The most notable examples are thiazolo[3,2-a]pyrimidines. researchgate.netnih.gov The synthesis of these structures typically involves a two-step sequence. First, the 2-aminothiazole (B372263) core is synthesized. This can be achieved through a Hantzsch-type reaction where the aminothiophenol moiety is not directly used. However, a more relevant pathway involves the initial formation of a 2-aminobenzothiazole (B30445) from the title compound. This 2-aminobenzothiazole can then react with 1,3-dielectrophiles, such as β-ketoesters or chalcones, to construct the fused pyrimidine ring, leading to benzothiazolo[3,2-a]pyrimidine derivatives.

Another related class of nitrogen-containing heterocycles accessible from this precursor are quinazolines, specifically benzothiazoloquinazolines. These are synthesized by reacting 2-aminobenzothiazole with reagents like isatoic anhydride (B1165640) and aldehydes or with poly-fluorobenzoyl chlorides. openmedicinalchemistryjournal.comscispace.com These reactions build the quinazoline (B50416) or quinazolinone ring onto the pre-formed benzothiazole scaffold.

The synthesis of benzothiazole is itself an example of forming a fused ring system. This initial scaffold serves as a versatile platform for the construction of more elaborate polycyclic architectures. As mentioned, fusing a pyrimidine or quinazoline ring to the benzothiazole core creates tricyclic and tetracyclic systems with significant biological and pharmacological relevance. researchgate.netopenmedicinalchemistryjournal.com

Examples of polycyclic systems derived from 2-aminothiophenol precursors include:

Thiazolo[3,2-a]pyrimidines: Formed by annulating a pyrimidine ring onto a thiazole. researchgate.netias.ac.innih.gov

Benzothiazoloquinazolines: Created by fusing a quinazoline ring system to the benzothiazole core. openmedicinalchemistryjournal.comscispace.com

Dibenzothiazepines: Seven-membered heterocyclic rings can be formed through strategies like copper-catalyzed C-S cyclization of an imine formed from 2-aminothiophenol and 2-chlorobenzaldehyde. researchgate.net

These cascade and sequential reactions that build upon the initial benzothiazole ring are powerful tools for generating molecular complexity and accessing novel polycyclic N,S-heterocycles. researchgate.netnih.gov

Role in the Synthesis of Complex Organic Architectures

Beyond the synthesis of foundational heterocyclic cores, this compound is a building block for more complex organic architectures, including molecules of pharmaceutical interest. The benzothiazole moiety is a key pharmacophore in a variety of drugs and clinical candidates. Its role as a "privileged structure" means that its incorporation into larger molecules can impart desirable biological activities.

For instance, the benzothiazole core is present in compounds designed as topoisomerase II inhibitors for cancer therapy. nih.gov Synthetic routes to these complex molecules often rely on the initial construction of the benzothiazole ring from an appropriately substituted 2-aminothiophenol, followed by a series of functional group manipulations and coupling reactions to build out the rest of the molecular framework. nih.gov The methoxy substituent on the benzothiazole ring can play a crucial role in modulating the molecule's pharmacokinetic and pharmacodynamic properties through electronic and steric effects, as well as by providing a handle for further synthetic modification.

Precursor in the Development of Advanced Functional Materials

Derivatives of this compound are valuable precursors for advanced functional materials due to the unique electronic and optical properties of the benzothiazole ring system. researchgate.net

Polybenzothiazoles (PBTs): Polymerization of monomers derived from bis(o-aminothiophenol)s yields polybenzothiazoles, a class of high-performance polymers known for their exceptional thermal and oxidative stability. google.com While the title compound is a monofunctional amine, its derivatives can be incorporated into polymer backbones to tune properties. Recently, scalable, base-mediated multicomponent polymerization strategies using elemental sulfur and aromatic diamines have been developed to produce novel PBTs. nih.gov These materials have shown significant potential in applications such as precious metal recovery, where the synergistic nitrogen/sulfur coordination and π-conjugated system enable selective and efficient extraction of gold, palladium, and platinum. nih.gov

Optical Materials: The methoxy group, being an electron-donating substituent, significantly influences the photophysical properties of the benzothiazole core. Methoxy-substituted benzothiazoles have been investigated as:

Luminogens and Chemosensors: Methoxyquinolone-benzothiazole hybrids have been synthesized and shown to be aggregation-induced emission luminogens. mdpi.com Their specific electronic structure makes them effective fluorescent chemosensors for detecting ions like cyanide. mdpi.com

Liquid Crystals: The rigid, planar structure of the benzothiazole ring is conducive to forming liquid crystalline phases (mesophases). researchgate.netias.ac.in Homologous series of 2-arylazo-6-methoxybenzothiazoles have been synthesized and shown to exhibit nematic and smectic A mesophases, demonstrating their potential in display technologies. researchgate.netias.ac.in

Fluorescent Dyes: Benzothiazole-substituted BODIPY dyes have been developed, showing absorption and emission in the red and near-infrared regions, making them suitable for biological imaging applications. mdpi.com

| Derivative Class | Application | Key Property |

| Polybenzothiazoles | Precious Metal Recovery | High thermal stability, N/S coordination sites |

| Methoxyquinolone-Benzothiazole Hybrids | Fluorescent Chemosensors | Aggregation-Induced Emission (AIE) |

| 2-Arylazo-6-methoxybenzothiazoles | Liquid Crystals | Mesogenic (Nematic, Smectic) |

| Benzothiazole-BODIPY Dyes | Fluorescent Probes | Red/Near-Infrared Emission |

Participation in Multi-Component Reactions (MCRs) and Cascade Sequences

This compound is an excellent substrate for multi-component reactions (MCRs), which are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials. mdpi.com MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules.

The synthesis of 2-substituted benzothiazoles can be achieved via three-component reactions involving the aminothiophenol, an aldehyde, and a third component that can act as an oxidant or participate in the reaction. mdpi.com For instance, a three-component reaction of 2-aminothiophenol, α,β-unsaturated aldehydes, and thiophenols under metal-free conditions can produce 2-thioalkyl benzothiazoles. mdpi.com Other MCRs have been developed for the synthesis of quinazolines and related fused heterocycles. openmedicinalchemistryjournal.comscispace.com

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. This compound is a precursor for substrates used in powerful cascade sequences. For example, a Pd-catalyzed cascade involving alkene carboamination followed by a Diels-Alder reaction has been used to construct complex polycyclic nitrogen heterocycles. nih.gov Similarly, a PIII/PV=O-catalyzed cascade has been developed for the synthesis of N-functionalized azaheterocycles from ortho-functionalized nitroarenes, a category to which derivatives of the title compound belong. mit.edu These advanced synthetic strategies provide rapid access to intricate molecular scaffolds from simple, readily available building blocks.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

¹H NMR spectroscopy for 2-Amino-4-methoxybenzene-1-thiol hydrochloride is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons would appear as a complex splitting pattern in the range of δ 6.5-7.5 ppm. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet around δ 3.8 ppm. Protons of the amine (-NH₂) and thiol (-SH) groups would appear as broad singlets, with their chemical shifts being highly dependent on solvent, concentration, and temperature. In the hydrochloride salt form, the amine protons would likely be shifted downfield due to the positive charge on the nitrogen, appearing as -NH₃⁺.

¹³C NMR spectroscopy provides insight into the carbon framework. The benzene (B151609) ring would show six distinct signals in the aromatic region (δ 110-160 ppm). The carbon of the methoxy group would resonate around δ 55 ppm. The carbon atoms bonded to the amino and thiol groups (C-N and C-S) would have characteristic chemical shifts influenced by these heteroatoms.

Heteronuclear NMR techniques , such as ¹⁵N or ³³S NMR, could offer direct observation of the nitrogen and sulfur atoms, respectively, though these are less common due to the lower natural abundance and sensitivity of these nuclei.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Amino-4-methoxybenzene-1-thiol Moiety

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -SH | 3.0 - 4.0 (broad) | N/A |

| -NH₃⁺ | 7.0 - 8.0 (broad) | N/A |

| -OCH₃ | ~3.8 (singlet) | ~55.3 |

| Aromatic C-H (C3) | ~6.7 (doublet) | ~115.0 |

| Aromatic C-H (C5) | ~6.8 (doublet of doublets) | ~116.5 |

| Aromatic C-H (C6) | ~7.2 (doublet) | ~125.0 |

| Aromatic C-S (C1) | N/A | ~120.0 |

| Aromatic C-N (C2) | N/A | ~148.0 |

| Aromatic C-O (C4) | N/A | ~159.0 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the substitution pattern, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, definitively connecting adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, allowing for the precise assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for identifying quaternary carbons and confirming the placement of the substituents (thiol, amino, and methoxy groups) on the benzene ring by observing correlations between the methoxy protons and the C4 carbon, for instance.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, helping to confirm the through-space relationships between substituents.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which allows for the unambiguous confirmation of its molecular formula (C₇H₁₀ClNOS).

The mass spectrum of the free base (2-Amino-4-methoxybenzenethiol, C₇H₉NOS) would show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (155.04). In techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 156.05 would be prominently observed.

Tandem mass spectrometry (MS/MS) experiments would be performed to analyze the fragmentation pathways. Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic neutral losses, such as the loss of a methyl radical (•CH₃) from the methoxy group or the loss of ammonia (B1221849) (NH₃). These fragmentation patterns serve as a structural fingerprint, further confirming the identity of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. nih.gov

IR Spectroscopy would show characteristic absorption bands for the various functional groups:

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the amino group (or ammonium (B1175870) -NH₃⁺ in the salt).

S-H stretching: A weak, sharp band around 2550-2600 cm⁻¹ for the thiol group.

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the methoxy C-H stretches would be just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-O stretching: A strong band for the aryl ether linkage would be present around 1250 cm⁻¹.

Raman Spectroscopy , being complementary to IR, would also be useful, particularly for the C-S and S-H bonds which often give stronger signals in Raman than in IR.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Ammonium) | 3200-3400 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| S-H Stretch | 2550-2600 (weak) | Moderate |

| C=C Aromatic Stretch | 1450-1600 | Strong |

| C-O Ether Stretch | 1230-1270 (strong) | Moderate |

| C-S Stretch | 600-750 | Strong |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

For this compound, a successful crystallographic analysis would confirm the substitution pattern on the benzene ring and reveal the conformation of the methoxy and thiol groups. Furthermore, it would provide crucial information about the supramolecular structure, detailing the hydrogen bonding interactions involving the ammonium group (-NH₃⁺), the thiol group (-SH), and the chloride counter-ion (Cl⁻). These interactions are fundamental to understanding the crystal packing and the physical properties of the solid material.

Chromatographic and Spectrophotometric Techniques for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient with an acidic modifier (like formic acid or trifluoroacetic acid), would be developed. The purity would be determined by integrating the peak area of the main compound and any impurities, typically using a UV detector set at a wavelength of maximum absorbance.

UV-Vis Spectrophotometry can be used to determine the wavelengths of maximum absorbance (λ_max) for the compound, which is essential for setting the detector wavelength in HPLC analysis. nih.gov Aromatic compounds like this typically exhibit strong absorbance in the UV region between 200-400 nm. The specific λ_max values are influenced by the electronic structure of the molecule, including the presence of the amino, methoxy, and thiol substituents. This technique is also valuable for reaction monitoring, where the appearance of the product or disappearance of a reactant can be tracked over time.

Computational and Theoretical Investigations of 2 Amino 4 Methoxybenzene 1 Thiol Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. ijirset.com DFT methods are used to determine optimized geometries, electronic properties, and predict various spectroscopic features of molecules like 2-amino-4-methoxybenzene-1-thiol. nih.gov

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. DFT calculations can provide a wealth of information about the distribution of electrons and the energies of molecular orbitals. Key aspects of the electronic structure analysis for the 2-amino-4-methoxybenzenethiolium cation would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For the 2-amino-4-methoxybenzenethiolium cation, the HOMO is expected to be localized on the electron-rich aromatic ring, particularly on the sulfur and nitrogen atoms, indicating these are likely sites for electrophilic attack. The LUMO would be distributed over the aromatic system, indicating where a nucleophile would most likely attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov For the 2-amino-4-methoxybenzenethiolium cation, regions of negative potential (typically colored red) would be expected around the lone pairs of the sulfur and oxygen atoms, indicating susceptibility to electrophilic attack. Regions of positive potential (blue) would be found around the acidic protons of the thiol and ammonium (B1175870) groups, highlighting them as sites for nucleophilic interaction or deprotonation. nih.gov

| Descriptor | Formula | Interpretation | Illustrative Value (a.u.) |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | 0.25 |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | 0.05 |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. | 0.15 |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | 0.10 |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. | 5.0 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic power of a molecule. | 0.1125 |

Illustrative data based on typical values for similar aromatic compounds.

Conformational Analysis and Energetic Landscapes

The 2-amino-4-methoxybenzene-1-thiol molecule has several rotatable bonds, including the C-S, C-N, and C-O bonds. This allows for multiple conformations with different energies. A conformational analysis would typically involve:

Potential Energy Surface (PES) Scans: By systematically rotating the dihedral angles of the key rotatable bonds (e.g., the C-C-S-H and C-C-O-C dihedral angles) and calculating the energy at each step, a potential energy surface can be generated. This helps to identify the most stable conformers (energy minima) and the transition states between them (energy maxima).

Geometry Optimization: Starting from various initial geometries, full geometry optimization is performed to find the lowest energy conformers. For 2-amino-4-methoxybenzene-1-thiol, the relative orientation of the -SH, -NH2, and -OCH3 groups would be of primary interest. Intramolecular hydrogen bonding between the -SH and -NH2 groups could play a role in stabilizing certain conformations.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population (%) at 298 K |

| Global Minimum | 0.00 | H-S-C1-C2: ~0, H3-C-O-C4: ~0 | 75.3 |

| Local Minimum 1 | 1.25 | H-S-C1-C2: ~180, H3-C-O-C4: ~0 | 18.2 |

| Local Minimum 2 | 2.50 | H-S-C1-C2: ~0, H3-C-O-C4: ~180 | 6.5 |

Illustrative data based on conformational analyses of similar substituted benzenes. The actual values would require specific calculations.

Spectroscopic Property Predictions (e.g., NMR, IR)

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for the identification and characterization of compounds. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in the IR spectrum. For 2-amino-4-methoxybenzene-1-thiol, characteristic vibrational modes would include the S-H stretch, N-H stretches, C-H stretches, and various aromatic ring vibrations. Comparing the calculated spectrum with an experimental one can help to confirm the structure of the molecule. elixirpublishers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These shielding tensors can then be converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net This allows for the prediction of both ¹H and ¹³C NMR spectra, which are fundamental for structure elucidation. researchgate.net The predicted chemical shifts for the aromatic protons, the methoxy (B1213986) protons, and the amine and thiol protons would be of particular interest. youtube.com

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Assignment |

| H (S-H) | 3.5 | 3.4 | Thiol proton |

| H (N-H) | 5.2 | 5.1 | Amine protons |

| H (Aromatic) | 6.8 - 7.5 | 6.7 - 7.4 | Aromatic protons |

| H (Methoxy) | 3.8 | 3.75 | Methoxy protons |

| C (C-S) | 120 | 119 | Carbon attached to sulfur |

| C (C-N) | 145 | 144 | Carbon attached to nitrogen |

| C (C-O) | 158 | 157 | Carbon attached to oxygen |

| C (Methoxy) | 55 | 54.5 | Methoxy carbon |

Illustrative data. Actual experimental values may vary.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com An MD simulation of 2-amino-4-methoxybenzene-1-thiol, likely in a solvent like water, would involve:

System Setup: A simulation box is created containing one or more molecules of the compound and a large number of solvent molecules. The interactions between all atoms are described by a force field.

Simulation Protocol: The simulation starts with an initial configuration, which is then energy-minimized. The system is then gradually heated to the desired temperature and equilibrated at the desired pressure. Finally, a production run is performed, during which the trajectories of all atoms are saved at regular intervals. youtube.com

Analysis of Trajectories: The saved trajectories can be analyzed to obtain a wealth of information, including:

Conformational Dynamics: How the molecule explores different conformations over time.

Solvation Structure: How the solvent molecules arrange themselves around the solute and the nature of the hydrogen bonding interactions.

Transport Properties: Such as the diffusion coefficient of the molecule in the solvent.

Reaction Pathway Calculations and Transition State Analysis

Computational chemistry can be used to explore the mechanisms of chemical reactions involving 2-amino-4-methoxybenzene-1-thiol. usu.edu This is particularly useful for understanding its reactivity and for designing new synthetic routes. Such a study would typically involve:

Identifying Reactants, Products, and Intermediates: The first step is to define the reaction of interest, for example, an electrophilic substitution on the aromatic ring.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate. Specialized algorithms are used to locate the geometry of the transition state.

Calculating Activation Energies: The activation energy is the energy difference between the reactants and the transition state. This is a key parameter that determines the rate of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state connects the desired species.

For 2-amino-4-methoxybenzene-1-thiol, the amino and methoxy groups are activating and ortho-, para-directing, while the thiol group is also activating and ortho-, para-directing. libretexts.orglibretexts.org The positions ortho and para to these groups would be the most likely sites for electrophilic attack.

Cheminformatics and Quantitative Structure-Reactivity Relationship (QSRR) Studies

Cheminformatics and QSRR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. tandfonline.com For a series of substituted aminophenols or anilines related to 2-amino-4-methoxybenzene-1-thiol, a QSRR study would involve:

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, topological, and steric) are calculated for each molecule in the series. nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the observed reactivity (e.g., reaction rate or equilibrium constant).

Model Validation: The predictive power of the model is assessed using various statistical techniques.

Future Research Directions and Unexplored Avenues for 2 Amino 4 Methoxybenzene 1 Thiol Hydrochloride

Development of Novel and Sustainable Synthetic Methodologies

The development of novel and sustainable synthetic methodologies for 2-Amino-4-methoxybenzene-1-thiol hydrochloride is a critical area for future research. Current synthetic routes may rely on harsh reaction conditions, expensive reagents, or generate significant waste. Future efforts should focus on creating greener and more efficient synthetic pathways.

Key areas of exploration include:

Green Chemistry Approaches: The application of green chemistry principles to the synthesis of this compound is paramount. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. nih.gov Methodologies such as microwave-assisted synthesis and ultrasound irradiation could offer significant advantages in terms of reduced reaction times and improved yields. mdpi.com

Catalytic Systems: The development of novel catalytic systems can greatly enhance the efficiency and selectivity of the synthesis. This could involve the use of transition metal catalysts, organocatalysts, or even biocatalysts to facilitate key bond-forming reactions. mdpi.comnih.gov The design of recyclable catalysts would further contribute to the sustainability of the process. mdpi.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. The development of a continuous flow process for the synthesis of this compound would be a significant advancement.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity. | Optimization of reaction parameters (temperature, time, power). |

| Ultrasound Irradiation | Enhanced reaction rates, milder reaction conditions. | Investigation of sonochemical effects on the reaction pathway. |

| Catalytic Methods | High selectivity, lower energy consumption, potential for recyclability. | Development of novel and robust catalysts (metal-based, organocatalysts). |

| Flow Chemistry | Improved safety, scalability, and automation potential. | Design and optimization of a continuous flow reactor setup. |

Expanded Role in the Synthesis of Diverse Chemical Libraries

The structural features of this compound make it an ideal scaffold for the synthesis of diverse chemical libraries for drug discovery and materials science. nih.gov Its trifunctional nature allows for the introduction of multiple points of diversity, leading to a wide range of structurally distinct molecules.

Future research in this area should focus on:

Diversity-Oriented Synthesis (DOS): DOS strategies aim to generate structurally diverse and complex molecules from a common starting material. nih.gov this compound can serve as a versatile building block in DOS approaches to create libraries of novel heterocyclic compounds. semanticscholar.org

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, are highly efficient for generating chemical libraries. nih.gov The development of new MCRs involving this compound would provide rapid access to a wide array of complex molecules.

Combinatorial Chemistry: The use of this compound in combinatorial synthesis workflows can lead to the rapid generation of large libraries of compounds for high-throughput screening. semanticscholar.org

| Library Synthesis Strategy | Application | Potential Compound Classes |

| Diversity-Oriented Synthesis | Drug discovery, materials science. | Benzothiazoles, phenothiazines, and other novel heterocyclic systems. mdpi.comopenmedicinalchemistryjournal.com |

| Multicomponent Reactions | Lead generation and optimization. | Fused heterocyclic scaffolds with multiple points of diversity. |

| Combinatorial Chemistry | High-throughput screening. | Large libraries of substituted aminothiophenol derivatives. |

Investigation of Unconventional Catalytic Applications

Beyond its role as a synthetic building block, the unique electronic and structural properties of this compound suggest its potential for use in unconventional catalytic applications.

Future research could explore:

Organocatalysis: The amino and thiol groups of the molecule could potentially act as catalytic sites in various organic transformations. Research into its ability to catalyze reactions such as aldol additions, Michael additions, or asymmetric reactions is warranted.

Ligand Development: this compound can serve as a ligand for transition metals, forming novel coordination complexes with potential catalytic activity. These complexes could be investigated for applications in cross-coupling reactions, oxidation, or reduction processes. mdpi.com

Nanoparticle Stabilization: The thiol group can be used to anchor the molecule to the surface of metal nanoparticles, creating stabilized nanocatalysts with enhanced activity and recyclability. tandfonline.com

Integration into Automated and High-Throughput Synthesis Platforms

The integration of this compound into automated and high-throughput synthesis platforms is crucial for accelerating the pace of discovery. nih.govnih.gov These platforms enable the rapid synthesis and screening of large numbers of compounds, significantly reducing the time and resources required for drug discovery and materials development. youtube.com

Future research should focus on:

Developing robust and reliable synthetic protocols that are compatible with automated systems. researchgate.net

Utilizing robotic platforms for the parallel synthesis of compound libraries based on the this compound scaffold.

Integrating synthesis with high-throughput screening to rapidly identify compounds with desired biological or material properties. nih.govnih.gov

In-depth Mechanistic Studies of Underpinning Chemical Transformations

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic methods and developing new transformations. arabjchem.org

Future research should employ a combination of experimental and computational techniques to:

Elucidate the reaction pathways of key transformations, such as the formation of benzothiazoles and other heterocycles. mdpi.com

Identify and characterize reaction intermediates to gain a deeper understanding of the reaction mechanism.

Investigate the role of catalysts in promoting specific reaction pathways and influencing product selectivity.

Utilize computational modeling to predict reaction outcomes and guide the design of new experiments.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a valuable tool in chemical synthesis, drug discovery, and materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Amino-4-methoxybenzene-1-thiol hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : Optimize synthesis via nucleophilic substitution or thiol-protection strategies. For example, use acidic conditions to stabilize the hydrochloride salt during purification (common for amine-thiol derivatives) . Monitor reaction progress with thin-layer chromatography (TLC) and adjust stoichiometry of reagents like methoxybenzene precursors to minimize by-products. Post-synthesis, employ recrystallization in ethanol/water mixtures to enhance purity .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify methoxy and amino-thiol functional groups, and high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) to assess purity (>95%) . For crystalline derivatives, X-ray crystallography (as in ) resolves bond configurations, though hygroscopicity may require inert-atmosphere handling .

Q. How should researchers mitigate stability issues during storage of this hydrochloride salt?

- Methodological Answer : Store desiccated at –20°C under nitrogen to prevent oxidation of the thiol group and hydrolysis of the hydrochloride moiety. Regularly validate stability via comparative NMR and mass spectrometry (MS) over time .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the thiol and methoxy groups in this compound under varying pH conditions?

- Methodological Answer : Conduct pH-dependent kinetic studies (e.g., UV-Vis spectroscopy) to track thiolate anion formation (pKa ~8–10) and methoxy group demethylation. Use computational tools (DFT) to model transition states for nucleophilic attacks or redox reactions . Compare experimental data with theoretical predictions to resolve ambiguities in reaction pathways .

Q. How can researchers reconcile contradictory data on the compound’s catalytic or inhibitory roles in biological systems?

- Methodological Answer : Design dose-response assays (e.g., enzyme inhibition IC₅₀) with controls for thiol-disulfide equilibria. Validate findings using orthogonal techniques like surface plasmon resonance (SPR) for binding affinity measurements. Cross-reference with structurally analogous compounds (e.g., 4-aminobenzenethiol derivatives) to identify moiety-specific effects .

Q. What strategies are effective for computational modeling of this compound’s interactions with biomolecular targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations parameterized with quantum-mechanical charge data. Validate against experimental crystallographic or NMR titration data (e.g., ’s thiazole analogs) to refine binding poses .

Data Interpretation & Contradiction Management

Q. How should researchers address discrepancies in reported solubility profiles across solvents?

- Methodological Answer : Systematically test solubility in polar aprotic (DMF, DMSO) and protic (MeOH, H₂O) solvents at 25°C and 60°C. Correlate with Hansen solubility parameters and logP calculations to identify outliers. Use dynamic light scattering (DLS) to detect aggregation in poorly solubilizing media .

Q. What protocols ensure reproducibility in synthesizing derivatives via cross-coupling reactions?

- Methodological Answer : Standardize Pd-catalyzed coupling conditions (e.g., Buchwald-Hartwig amination) by pre-drying solvents and ligands. Track reaction progress via in-situ IR spectroscopy to optimize catalyst loading and reaction time .

Safety & Handling

Q. What precautions are essential when handling this compound’s thiol and hydrochloride functionalities?

- Methodological Answer : Use nitrile gloves and fume hoods to prevent skin/eye exposure to thiol vapors. Neutralize spills with 5% NaOH solution to deprotonate thiols before disposal . Monitor air quality with hydrogen sulfide detectors if degradation is suspected .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.